molecular formula C18H23N3O2 B2725450 N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide CAS No. 1385407-39-5

N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide

Cat. No.: B2725450
CAS No.: 1385407-39-5
M. Wt: 313.401
InChI Key: ONBCZXGBPAVMJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide”, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Anticonvulsant Activity

Benzamides, including derivatives similar to N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide, have been synthesized and evaluated for their anticonvulsant activities. A study found that certain analogues in this series showed either equipotent or more potent activity compared to phenytoin in the maximal electroshock (MES) and pentylenetetrazol (MET) screens, indicating their potential in managing convulsions (Mussoi et al., 1996).

Mitosis Inhibition in Plant Cells

Research on a series of N-(1,1-dimethylpropynyl) benzamide derivatives has revealed their ability to selectively inhibit mitosis in plant cells at low concentrations. This effect was evident across various plant species, highlighting the potential agricultural applications of these compounds for selective weed control or growth regulation (Merlin et al., 1987).

Carbonic Anhydrase Inhibition

Some benzamide derivatives have shown selective inhibition of carbonic anhydrase I, a trait useful for developing therapeutic agents targeting specific isoforms of this enzyme. The selective inhibition profile may lead to new treatments for conditions where carbonic anhydrase activity is implicated (Berrino et al., 2017).

Photocatalytic Degradation

Studies on the photocatalytic degradation of compounds structurally related to this compound, such as propyzamide, have shown that certain adsorbents can enhance the rate of mineralization. This suggests potential environmental applications in removing hazardous substances from water through advanced oxidation processes (Torimoto et al., 1996).

Herbicidal Activity

The herbicidal activity of benzamide derivatives, including compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, suggests their utility in agricultural settings. These compounds have shown effectiveness against annual and perennial grasses, with potential applications in forage legumes, certain turf grasses, and cultivated crops, providing a basis for the development of new herbicide formulations (Viste et al., 1970).

Properties

IUPAC Name

N-propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-3-8-19-17(22)15-6-5-7-16(14-15)18(23)21-12-10-20(9-4-2)11-13-21/h2,5-7,14H,3,8-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBCZXGBPAVMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)C(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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